Methyl 2,3-Dimethyloctanoate
Description
Methyl 2,3-dimethyloctanoate is a branched-chain ester derived from octanoic acid, with methyl groups substituted at the 2nd and 3rd carbon positions of the alkyl chain. This structural configuration imparts unique physical and chemical properties, such as reduced crystallinity and altered solubility, compared to linear esters.
Properties
Molecular Formula |
C₁₁H₂₂O₂ |
|---|---|
Molecular Weight |
186.29 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Branching in esters significantly impacts their properties. Below is a comparative analysis with structurally related esters:
| Compound | Molecular Formula | Branching | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|---|
| Methyl 2,3-Dimethyloctanoate | C₁₁H₂₂O₂ | 2,3-dimethyl branch | ~215 (estimated) | <-20 (estimated) | Low |
| Methyl Octanoate (linear) | C₉H₁₈O₂ | None | 193 | -15 | Very low |
| Methyl 2-Methyloctanoate | C₁₀H₂₀O₂ | 2-methyl branch | ~205 | <-25 | Low |
| Methyl 3-Methyloctanoate | C₁₀H₂₀O₂ | 3-methyl branch | ~210 | <-20 | Low |
Key Observations :
- Boiling Points: Branching reduces intermolecular van der Waals forces, leading to slightly lower boiling points compared to linear analogs. This compound’s estimated boiling point (~215°C) is higher than methyl octanoate (193°C) due to increased molecular weight but lower than less-branched isomers .
- Melting Points: Branched esters exhibit lower melting points due to disrupted crystal packing. This compound’s melting point is estimated below -20°C, comparable to other branched esters.
- Solubility : All listed esters exhibit low water solubility, typical of hydrophobic alkyl chains.
Environmental and Regulatory Considerations
While direct data for this compound is scarce, references environmental monitoring parameters for 2,3-dimethyloctane (STORET PARM CODE 77415), a structurally related hydrocarbon.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2,3-Dimethyloctanoate, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?
- Methodological Answer : Use esterification protocols involving 2,3-dimethyloctanoic acid and methanol, catalyzed by sulfuric acid or immobilized lipases. Optimize temperature (60–80°C) and solvent polarity (e.g., toluene vs. THF) to minimize side reactions. Monitor progress via FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹) and GC-MS for purity assessment .
Q. How should researchers characterize this compound’s physicochemical properties, and what instrumentation is critical?
- Methodological Answer :
- Boiling Point/Melting Point : Use differential scanning calorimetry (DSC).
- Solubility : Perform shake-flask tests in hexane, ethanol, and water.
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methyl branching at δ 0.8–1.2 ppm), GC-MS for molecular ion detection (m/z ~214), and HPLC for purity (>98%) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis to detect degradation products like free fatty acids .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. GC-MS) for this compound be resolved?
- Methodological Answer : Cross-validate using 2D NMR (HSQC, COSY) to confirm branching positions. If GC-MS shows unexpected peaks, employ preparative HPLC to isolate impurities and characterize via high-resolution MS/MS. Compare retention indices with synthetic standards .
Q. What environmental persistence metrics should be evaluated for this compound, and which analytical methods are suitable?
- Methodological Answer :
- Hydrolysis Half-Life : Perform pH-dependent hydrolysis studies (pH 4–9) at 25°C, monitoring ester cleavage via LC-UV.
- Photodegradation : Use simulated sunlight (Xe lamp) with GC-MS to detect breakdown products (e.g., dimethyloctanoic acid).
- Microbial Degradation : Conduct OECD 301B tests with activated sludge, quantifying CO₂ evolution .
Q. How does this compound interact with lipid bilayers or biological membranes in pharmacological studies?
- Methodological Answer : Use Langmuir-Blodgett troughs to measure insertion into DPPC monolayers (surface pressure vs. area isotherms). For cellular uptake, employ fluorescence-labeled analogs and confocal microscopy. Compare partitioning coefficients (log P) with structural analogs .
Q. What strategies address low recovery rates of this compound in complex matrices (e.g., soil, biological fluids)?
- Methodological Answer : Optimize extraction via QuEChERS (for soil) or liquid-liquid extraction with dichloromethane (for fluids). Validate recovery using isotopically labeled internal standards (e.g., ¹³C-Methyl 2,3-Dimethyloctanoate) and correct matrix effects via standard addition .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported toxicity thresholds for this compound across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
